5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Descripción
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-6-8-16(24)9-7-15)29-12-10-28(11-13-29)18-5-3-4-17(25)14-18/h3-9,14,20,31H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKPLXARSLEZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC(=CC=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.
Biochemical Pathways
Similar compounds have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
It’s worth noting that all tested compounds complied with lipinski and veber rules, as they possess fewer than 5 hbd, fewer than 10 hba, mw below 500 da, log p value < 5, nbr fewer than 10 and psa value lower than 140 å. These properties suggest good oral bioavailability.
Result of Action
Similar compounds have shown cytotoxicity against selected human cancer cell lines, suggesting that this compound may also have potential anticancer activity.
Actividad Biológica
The compound 5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thiazole ring fused with a triazole moiety, which is significant for its biological activity. The presence of chlorophenyl and piperazine groups enhances its interaction with biological targets.
Antibacterial Activity
Research indicates that derivatives of compounds similar to this one exhibit varying degrees of antibacterial activity. For instance, a study found that certain synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , while demonstrating weaker effects against other bacterial strains . The mechanism of action is likely related to the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies on similar thiazole-triazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds with similar functionalities have been evaluated for their effects on various cancer cell lines, demonstrating significant cytotoxicity . The specific mechanisms may involve apoptosis induction or cell cycle arrest.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in metabolic processes. For instance, derivatives have shown strong inhibitory activity against urease and acetylcholinesterase (AChE), with reported IC50 values indicating high potency . This suggests potential applications in treating conditions like urinary infections and Alzheimer's disease.
Case Studies and Research Findings
The biological activity of the compound can be attributed to its structural features that allow it to interact with specific biological targets. The chlorophenyl and piperazine moieties are known to enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
- Antibacterial Mechanism : Likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic enzymes.
- Anticancer Mechanism : May involve apoptosis through activation of caspases or inhibition of oncogenic pathways.
- Enzyme Inhibition Mechanism : Competitive or non-competitive inhibition of urease and AChE by binding at active sites or allosteric sites.
Q & A
(Basic) What are the critical steps in synthesizing this compound, and what experimental parameters require optimization?
The synthesis typically involves multi-step reactions, starting with cyclization to form the thiazolo[3,2-b][1,2,4]triazole core, followed by functional group modifications (e.g., alkylation or coupling of the 4-(3-chlorophenyl)piperazine moiety). Key parameters include:
- Temperature control : Optimal yields are achieved at 60–80°C during cyclization steps to prevent side reactions .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or chloroform enhance reaction efficiency .
- Catalysts : Triethylamine or similar bases facilitate coupling reactions involving piperazine derivatives .
Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product with >95% purity .
(Basic) Which spectroscopic and analytical techniques are essential for structural characterization?
- NMR spectroscopy : H and C NMR confirm the presence of aromatic protons (δ 7.2–7.8 ppm) and the ethyl group (δ 1.2–1.4 ppm for CH, δ 3.0–3.5 ppm for CH) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z ~520 (calculated for CHClNOS) .
- X-ray crystallography : Resolves stereochemistry of the methyl-piperazine linkage and confirms dihedral angles between aromatic rings .
(Basic) What preliminary biological activities have been reported for this compound?
In vitro studies suggest:
- Antifungal activity : MIC values of 2–8 µg/mL against Candida albicans via disruption of ergosterol biosynthesis .
- Anticancer potential : IC of 10–15 µM in breast cancer cell lines (MCF-7), possibly through kinase inhibition .
- Antimicrobial effects : Moderate activity against Gram-positive bacteria (S. aureus) via membrane disruption .
(Advanced) How can researchers resolve contradictions in reaction yields or spectral data during synthesis?
- Troubleshooting low yields : Adjust solvent polarity (e.g., switch from DMF to acetonitrile) or optimize stoichiometry of coupling reagents (e.g., 1.2 equivalents of piperazine derivative) .
- Spectral discrepancies : Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping proton signals in the piperazine and thiazole regions .
- Purity issues : Employ preparative HPLC with a C18 column (gradient: 60–90% acetonitrile in water) to separate regioisomers .
(Advanced) What computational methods are recommended to predict biological targets and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (e.g., 5-HT) or kinases (e.g., EGFR) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with key residues (e.g., Asp116 in 5-HT) .
- Pharmacophore mapping : Identify critical features (e.g., chlorine atoms, piperazine nitrogen) using tools like LigandScout .
(Advanced) How can researchers design analogs to explore structure-activity relationships (SAR)?
- Scaffold modifications : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl moieties to study electronic effects on receptor binding .
- Piperazine substitutions : Introduce hydroxyethyl or benzyl groups to the piperazine nitrogen to enhance solubility or target selectivity .
- Triazole ring variations : Substitute the triazole with imidazole to assess impact on metabolic stability .
(Advanced) What experimental strategies assess metabolic stability and degradation pathways?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include oxidation of the ethyl group and piperazine N-dealkylation .
- CYP450 inhibition studies : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme-mediated interactions .
- Stability under stress : Expose to acidic (pH 2), basic (pH 9), and oxidative (HO) conditions to identify labile functional groups .
(Advanced) How can enantiomeric purity be ensured for chiral derivatives of this compound?
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers, with detection at 254 nm .
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TDDFT) to confirm absolute configuration .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperazine coupling steps .
(Advanced) How should researchers address discrepancies in reported toxicity profiles?
- In vitro cytotoxicity : Compare IC values across multiple cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific toxicity .
- ROS assays : Measure reactive oxygen species (ROS) generation using DCFH-DA dye to link toxicity to oxidative stress .
- Apoptosis markers : Quantify caspase-3/7 activation via luminescence assays to distinguish necrotic vs. apoptotic cell death .
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